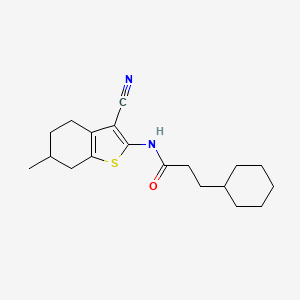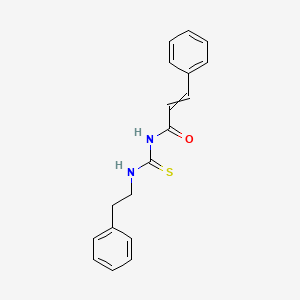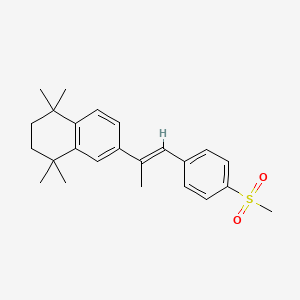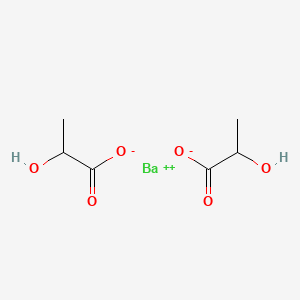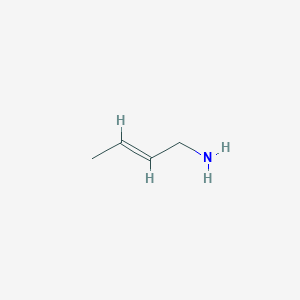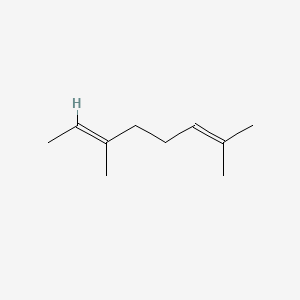
2,6-Octadiene, 2,6-dimethyl-
Vue d'ensemble
Description
2,6-Octadiene, 2,6-dimethyl- is a natural product found in Magnolia sieboldii with data available.
Applications De Recherche Scientifique
Copolymer Synthesis
2,6-Dimethyl-2,7-octadiene has been utilized in the synthesis of crystalline copolymers with 3-methylbutene. These copolymers are notable for their insolubility in chlorinated solvents, sharp crystalline melting points, and their ability to be spun into fibers. The chemical structure of these copolymers has been characterized using X-ray diagrams and infrared spectra (Dipietro & Diedwardo, 1966).
Synthesis of Biologically Active Compounds
In research focused on aggregation pheromones of flour beetles, 2,6-Dimethyl-2,7-octadiene has been used in the synthesis of (±)-2,6-dimethyloctan-1-ol formate. This compound was obtained from 1-allyloxy- and 1-benzyloxy-2,6-dimethyl-2,7-octadienes, demonstrating the utility of 2,6-Dimethyl-2,7-octadiene in creating biologically active analogs (Zakharkin, Guseva, & Petrovskii, 1995).
Thermal Decomposition Studies
Studies have investigated the thermal decomposition products of linalyl β-D-glucoside, identifying 2,6-Dimethyl-2,6-octadienes as a product. This research provides insights into the formation mechanisms of such compounds during thermal decomposition, contributing to our understanding of organic reaction mechanisms (Hattori et al., 2004).
Reactivity in Organic Chemistry
Research has also explored the reactivity of 2,6-Dimethyl-2,7-octadiene in various organic synthesis contexts. For example, studies have examined its interaction with organic isocyanides, contributing to the field of organometallic chemistry (Thorn, Fanwick, & Rothwell, 1999).
Application in Catalyst Development
2,6-Dimethyl-2,7-octadiene has been used in the development of catalysts for reactions like the dimerization of 1,3-butadiene. These catalysts have shown remarkable efficiency and selectivity, demonstrating the potential of 2,6-Dimethyl-2,7-octadiene in advancing catalytic processes (Harkal et al., 2005).
Propriétés
IUPAC Name |
(6E)-2,6-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPDTOMKQCMETI-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015874 | |
| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2792-39-4, 2609-23-6 | |
| Record name | NSC310168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



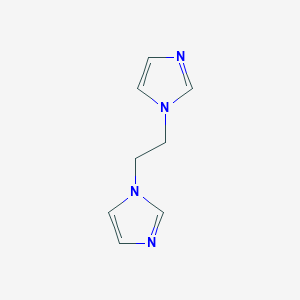

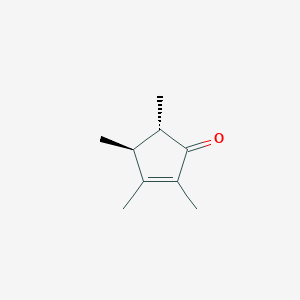
![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B1637865.png)
